N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiazole moiety fused to a pyrrolidine ring. Benzothiazoles are electron-rich aromatic systems known for their biological relevance, including kinase inhibition and antimicrobial activity . The compound’s structure integrates a methanesulfonamide group, which enhances solubility and bioavailability compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15(20(2,17)18)10-7-8-16(9-10)13-14-11-5-3-4-6-12(11)19-13/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGPHWZSJOMJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves the reaction of 1,3-benzothiazol-2-ylamine with pyrrolidin-3-ylmethanesulfonamide under specific conditions. The reaction can be carried out using reagents such as dimethylformamide (DMF) as a solvent and a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, as antimicrobial agents. Benzothiazole compounds are known for their broad-spectrum antibacterial and antifungal properties.
Case Study: Antitubercular Activity
A review of benzothiazole-based compounds indicated that derivatives exhibit significant activity against Mycobacterium tuberculosis. In vitro tests showed that certain synthesized benzothiazole derivatives had lower minimum inhibitory concentration (MIC) values compared to standard treatments, suggesting enhanced efficacy against drug-resistant strains of tuberculosis .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that modifications to the benzothiazole structure can lead to improved antitubercular activity, making compounds like this compound promising candidates for further development.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions, including diazo-coupling and microwave-assisted synthesis. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
Synthesis Pathway
A typical synthetic route includes the reaction of pyrrolidine derivatives with benzothiazole moieties under controlled conditions to yield the target compound. The efficiency of these reactions can be influenced by factors such as temperature and solvent choice .
Potential in Cancer Therapy
Benzothiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of benzothiazole compounds on human cancer cell lines, several derivatives demonstrated significant anticancer activity with low IC50 values, indicating their potential as therapeutic agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7g | 10.3 ± 2.6 | A549 |
| 12b | 8.5 ± 1.9 | HeLa |
Conclusion and Future Directions
The compound this compound shows significant promise across various scientific applications, particularly in antimicrobial and anticancer research. Future studies should focus on:
- In Vivo Studies: To validate the efficacy and safety profiles observed in vitro.
- Optimization of SAR: To enhance potency and selectivity against target pathogens or cancer cells.
- Exploration of Combination Therapies: To assess synergistic effects with existing treatments.
By advancing our understanding of this compound's properties and mechanisms, researchers can better harness its potential for therapeutic use across multiple domains.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes associated with infections or diseases. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
(a) N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
- Structural Difference: Replaces the benzothiazole ring with a 4-cyanopyrimidine group.
- Physicochemical Properties :
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structural Difference: Features a chromenone-pyrazolopyrimidine core instead of benzothiazole.
- Key Data :
- Synthesis : Prepared via Suzuki coupling, indicating that palladium-catalyzed cross-coupling could be applicable to the target compound’s synthesis .
(c) 2-[1-(Phenylsulfonyl)-1H-Indol-3-yl]N-(6-Substituted Benzothiazol-2-yl) Acetamide
- Structural Difference : Contains an indole-sulfonyl group linked to benzothiazole.
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound can be characterized by the following structural formula:
It features a benzothiazole moiety linked to a pyrrolidine ring, which is significant for its biological interactions. The sulfonamide group contributes to its solubility and bioactivity.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial activity. For instance, a study outlined the synthesis of various benzothiazole derivatives and their evaluation against different bacterial strains. The presence of substituents on the benzothiazole ring significantly influenced their antibacterial potency .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays demonstrated that this compound showed cytotoxic effects against several cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Several studies have focused on the compound's ability to inhibit specific enzymes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This property suggests its potential application in treating hyperpigmentation disorders . The IC50 values for these inhibitory effects were determined through various assays, indicating significant enzyme inhibition at low concentrations.
Case Study: Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of related compounds revealed that those with the benzothiazole structure exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | 16 | Staphylococcus aureus |
These results highlight the potential of this compound as an antibacterial agent .
Cytotoxicity Studies
In a cytotoxicity study using human cancer cell lines, this compound demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
The findings suggest that this compound could be further explored for its anticancer properties through targeted drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
